5-Fluoro-2-hydrazino-benzonitrile
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Overview
Description
5-Fluoro-2-hydrazino-benzonitrile: is an organic compound with the molecular formula C7H6FN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydrazino-benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazino group, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-hydrazino-benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Azo or azoxy compounds.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-hydrazino-benzonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also be used in the study of enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydrazino-benzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
5-Fluoro-2-nitrobenzonitrile: A precursor in the synthesis of 5-Fluoro-2-hydrazino-benzonitrile.
2-Hydrazinobenzonitrile: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
5-Fluorobenzonitrile: Lacks the hydrazino group, limiting its applications in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a hydrazino group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-fluoro-2-hydrazinylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-6-1-2-7(11-10)5(3-6)4-9/h1-3,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXGZPFWRNVBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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